Arsenic trioxide

Catalog No.
S578011
CAS No.
1327-53-3
M.F
As₂O₃
M. Wt
197.841 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arsenic trioxide

CAS Number

1327-53-3

Product Name

Arsenic trioxide

IUPAC Name

arsenic(3+);oxygen(2-)

Molecular Formula

As₂O₃

Molecular Weight

197.841 g/mol

InChI

InChI=1S/2As.3O/q2*+3;3*-2

InChI Key

QTLQKAJBUDWPIB-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[As+3].[As+3]

Solubility

17000 mg/L (at 16 °C)

Synonyms

arsenic oxide (As2O3), arsenic oxide (As4O6), arsenic trioxide, arsenic(III) oxide, arsenolite, arsenous anhydride, As2O3, As4O6, diarsenic trioxide, naonobin, Tetra Arsenic Hexaoxide, Tetra Arsenic Oxide, tetra-arsenic hexaoxide, tetra-arsenic oxide, tetraarsenic hexaoxide, tetraarsenic oxide, Trisenox, Trixenox

Canonical SMILES

[O-2].[O-2].[O-2].[As+3].[As+3]

Arsenic trioxide is an inorganic compound with the chemical formula As₂O₃. It is a white crystalline powder that occurs naturally as the mineral arsenolite []. Arsenic trioxide has a long history, being used in pigments and medicines for centuries. However, its significance in scientific research has grown tremendously in recent decades due to its unexpected role in treating a specific type of cancer [].


Molecular Structure Analysis

Arsenic trioxide features a simple molecular structure. Each arsenic atom is surrounded by three oxygen atoms in a pyramidal arrangement, forming a discrete AsO₃ unit. These AsO₃ units do not link together to form a polymer, but instead exist as discrete molecules. This structure contributes to the amphoteric nature of arsenic trioxide, meaning it can act as both an acid and a base depending on the surrounding environment [].


Chemical Reactions Analysis

  • Synthesis

    Arsenic trioxide can be synthesized by burning arsenic metal in air:4 As(s) + 3 O₂(g) → 2 As₂O₃(s) []

  • Decomposition

    At high temperatures, arsenic trioxide decomposes back into its elemental components:2 As₂O₃(s) → Δ 4 As(g) + 3 O₂(g) []

  • Reactions in aqueous solutions

    Arsenic trioxide reacts with water to form a weakly acidic solution containing arsenite ions (AsO₃³⁻) [].

    As₂O₃(s) + 3 H₂O(l) → 2 H₃AsO₃(aq) []

    This solution exhibits some amphoteric behavior, reacting with strong bases to form arsenates (AsO₄³⁻) and with strong acids to form arsenic acid (H₃AsO₄) [].


Physical And Chemical Properties Analysis

  • Melting point: 315 °C []
  • Boiling point: Volatilizes at 460 °C without melting []
  • Solubility: Slightly soluble in water (1.1 g/L at 25 °C) []
  • Stability: Stable under normal conditions []

The most significant scientific interest in arsenic trioxide lies in its unexpected role as a treatment for acute promyelocytic leukemia (APL) []. The exact mechanism of action is still under investigation, but it appears to induce cell death (apoptosis) in APL cells through multiple pathways []. One proposed mechanism involves arsenic trioxide targeting a protein called PML-RARα, which drives the development of APL. By disrupting PML-RARα function, arsenic trioxide promotes differentiation (maturation) of leukemia cells or triggers their death [].

A Historical Revival in Cancer Treatment:

Arsenic trioxide (ATO) has a surprisingly long history in both traditional medicine and modern scientific research. While its use declined in the mid-20th century due to toxicity concerns, its effectiveness against specific cancers led to a resurgence in the 1970s. Research in China identified ATO's potent anti-cancer properties against Acute Promyelocytic Leukemia (APL). This discovery sparked renewed interest in ATO's potential for treating other malignancies.

Mechanisms of Action Unraveling:

  • Inducing cell death (apoptosis) in cancer cells: Studies have shown ATO triggers specific signaling pathways leading to the programmed self-destruction of cancer cells.
  • Interfering with oncogenic protein function: Research suggests ATO can disrupt the activity of certain proteins involved in cancer development and progression.
  • Altering gene expression: Studies indicate that ATO can influence the expression of various genes, potentially suppressing the growth and survival of cancer cells.

Beyond APL: Exploring a Broader Spectrum of Applications:

While initially recognized for its effectiveness against APL, ongoing research explores ATO's potential in treating other types of cancer. These include:

  • Acute Myeloid Leukemia (AML): Clinical trials are investigating ATO's efficacy, either alone or in combination with other therapies, for treating specific subtypes of AML.
  • Multiple Myeloma: Research suggests ATO may have anti-tumor activity against multiple myeloma cells, prompting further investigation for potential therapeutic applications [].
  • Solid Tumors: Preliminary studies have shown promising results for using ATO in combination with other therapies for certain solid tumors, such as hepatocellular carcinoma.

Addressing Toxicity Concerns:

Despite its therapeutic potential, ATO is known to have significant side effects, including cardiac toxicity, neurological complications, and gastrointestinal issues. Ongoing research is focused on:

  • Developing safer formulations: Scientists are exploring ways to modify or deliver ATO in a way that reduces its toxicity while maintaining its effectiveness [].
  • Identifying biomarkers for toxicity: Research aims to identify factors that predict which patients are more susceptible to ATO-related side effects, allowing for personalized treatment approaches [].

Physical Description

Solid

Drug Indication

Trisenox is indicated for induction of remission, and consolidation in adult patients with:Newly diagnosed low-to-intermediate risk acute promyelocytic leukaemia (APL) (white blood cell count, ≤ 10 x 103/µl) in combination with all‑trans‑retinoic acid (ATRA)Relapsed/refractory acute promyelocytic leukaemia (APL) (previous treatment should have included a retinoid and chemotherapy)characterised by the presence of the t(15;17) translocation and/or the presence of the Pro-Myelocytic Leukaemia/Retinoic-Acid-Receptor-alpha (PML/RAR-alpha) gene.The response rate of other acute myelogenous leukaemia subtypes to arsenic trioxide has not been examined.

NCI Cancer Drugs

Drug: Arsenictrioxide
US Brand Name(s): Trisenox
FDA Approval: Yes
Arsenic trioxide is approved to be used with tretinoin to treat: Acute promyelocytic leukemia (APL) in patients whose cancer has a certain type of chromosome mutation that affects the PML gene and RARA gene. It is used: In adults with newly diagnosed APL that is low risk.
In patients whose disease has not gotten better or has relapsed after retinoid and anthracycline chemotherapy.
Arsenic trioxide is also being studied in the treatment of other types of cancer.

Pharmacology

Arsenic Trioxide is a small-molecule arsenic compound with antineoplastic activity. The mechanism of action of arsenic trioxide is not completely understood. This agent causes damage to or degradation of the promyelocytic leukemia protein/retinoic acid receptor-alpha (PML/RARa) fusion protein; induces apoptosis in acute promyelocytic leukemia (APL) cells and in many other tumor cell types; promotes cell differentiation and suppresses cell proliferation in many different tumor cell types; and is pro-angiogenic. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XX27

Mechanism of Action

The mechanism of action of Arsenic Trioxide is not completely understood. Arsenic trioxide causes morphological changes and DNA fragmentation characteristic of apoptosis in NB4 human promyelocytic leukemia cells in vitro. Arsenic trioxide also causes damage or degradation of the fusion protein PML/RAR-alpha. It is suspected that arsenic trioxide induces cancer cells to undergo apoptosis.

Other CAS

1327-53-3

Wikipedia

Arsenic trioxide

Drug Warnings

/BOXED WARNING/ WARNING: APL DIFFERENTIATION SYNDROME, CARDIAC CONDUCTION ABNORMALITIES, AND ELECTROLYTE MONITORING. APL Differentiation Syndrome: Patients with APL treated with Trisenox have experienced symptoms similar to a syndrome called the retinoic-acid-Acute Promyelocytic Leukemia (RA-APL) or APL differentiation syndrome, characterized by fever, dyspnea, weight gain, pulmonary infiltrates and pleural or pericardial effusions, with or without leukocytosis. This syndrome can be fatal. High-dose steroids have been administered at the first suspicion of the APL differentiation syndrome and appear to mitigate signs and symptoms. At the first signs that could suggest the syndrome (unexplained fever, dyspnea and/or weight gain, abnormal chest auscultatory findings or radiographic abnormalities), immediately initiate high-dose steroids (dexamethasone 10 mg intravenously BID) , irrespective of the leukocyte count, and continue for at least 3 days or longer until signs and symptoms have abated. The majority of patients do not require termination of Trisenox therapy during treatment of the APL differentiation syndrome. Cardiac Conduction Abnormalities: Before initiating therapy, perform a 12-lead ECG, assess serum electrolytes and creatinine, correct preexisting electrolyte abnormalities, and consider discontinuing drugs known to prolong QT interval. Arsenic trioxide can cause QT interval prolongation and complete atrioventricular block. QT prolongation can lead to a torsade de pointes-type ventricular arrhythmia, which can be fatal. The risk of torsade de pointes is related to the extent of QT prolongation, concomitant administration of QT prolonging drugs, a history of torsade de pointes, preexisting QT interval prolongation, congestive heart failure, administration of potassium-wasting diuretics, or other conditions that result in hypokalemia or hypomagnesemia. One patient (also receiving amphotericin B) had torsade de pointes during induction therapy for relapsed APL with arsenic trioxide.
Arsenic trioxide should be used under the supervision of a qualified clinician experienced in the management of patients with acute leukemia.
Manifestations (eg, fever, dyspnea, weight gain, pulmonary infiltrates, pleural or pericardial effusions [with or without leukocytosis]) similar to those associated with the potentially fatal APL differentiation syndrome (also known as the retinoic acid-APL [RA-APL] syndrome) have been reported in about 23% of patients receiving arsenic trioxide for the management of APL in one clinical trial. If signs or symptoms suggestive of the syndrome (eg, unexplained fever, dyspnea, weight gain, abnormal chest auscultatory findings, radiographic abnormalities) occur, high-dose corticosteroid therapy (eg, dexamethasone ... until symptoms resolve) should be initiated immediately regardless of the patient's leukocyte count; discontinuance of arsenic trioxide generally is not required.
Contraindications /include any/ known hypersensitivity to arsenic.
For more Drug Warnings (Complete) data for ARSENIC TRIOXIDE (26 total), please visit the HSDB record page.

Biological Half Life

AFTER A SINGLE ORAL DOSE OF 29 MG/KG ARSENIC TRIOXIDE, BLOOD LEVELS OF ARSENIC IN RATS REACHED A MAXIMUM AFTER 3 DAYS AND THEN DECREASED, WITH A SLOW BIOLOGICAL HALF-LIFE OF 60 DAYS. ARSENIC IN TISSUES WAS 1% OF ADMINISTERED DOSE. EXCRETION IN FECES WAS 68.6% DURING THE FIRST 4 DAYS, AND A TRACE AMOUNT WAS DETECTED IN BILE. IN RABBITS WITH SAME DOSE, FECAL EXCRETION WAS 62.9% DURING 7 DAYS.

Use Classification

Human drugs -> Trisenox -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human drugs -> Arsenic trioxide Mylan -> EMA Drug Category
Human drugs -> Arsenic trioxide Accord -> EMA Drug Category
Human drugs -> Arsenic trioxide medac -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Health Hazards -> Carcinogens

Methods of Manufacturing

Smelting of copper and lead concentrates. Flue dust, to which pyrite or galena concentrates are added, yields As2O3 vapor. Condensation gives product of varying purity called crude arsenic (90-95% pure). A higher-purity called white arsenic is obtained by resubliming the crude As2O3 (99+% pure).
Schenk in Handbook of Preparative Inorganic Chemistry Vol 1, G Brauer, ed (Academic Press, NY, 2nd ed, 1963) 600.
Commercially, it is obtained by roasting arsenopyrite, FeAsS
Arsenic trioxide is produced as a by product of copper smelting operations.

General Manufacturing Information

Arsenic trioxide-arsenic hexaoxide (As2O3-As4O6), may be formed by the ignition of arsenic vapor in air or oxygen. There are two crystal modifications of the oxide, cubic & monoclinic.
Upon heating in air, both /metallic arsenic & the amorphous form/ sublime & the vapor oxidizes to arsenic trioxide, As2O3. Although As4O6 represents the crystalline make-up of the oxide, it is more commonly referred to as arsenic trioxide. A persistent garlic like odor is noted during oxidation.
The yield of metallic arsenic from the reduction of arsenic trioxide with carbon & carbon monoxide has been studied.
Production of arsenic trioxide and metal at the Tacoma, WA, copper smelter were terminated by the end of 1985.

Analytic Laboratory Methods

NIOSH Method 7901. Arsenic trioxide, as As. Analyte: Arsenic trioxide; Matrix: air; Procedure: Atomic absorption, graphite furnace; Wavelength: 193.7 nm, D2 or H2 correction; Range: 0.3 to 13 ug/sample; Precision: 0.029; Est LOD: 0.06 ug/samp corrector; Interferences: Background absorption overcome by use of deuterium background, matrix modification with Ni++ solution allows use of higher char temperature in graphite furnace, other particulate As compounds interfere.
AOAC Method 920.18. Lead Arsenate Pesticide Formulations for Total Arsenious Oxide. Detection limit unspecified.
AOAC Method 920.19. Lead Arsenate Pesticide Formulations for Total Arsenic Oxide. Detection limit unspecified.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from acids, halogens, and iron salts.
Protect container against physical damage. Store in well ventilated area away from food or food products and combustible materials. /Inorganic arsenic cmpd/

Interactions

LIGATED RABBIT INTESTINE WAS INFUSED WITH ARSENIC TRIOXIDE & THE BLOOD CIRCULATING AROUND IT WAS COLLECTED FROM THE CANNULATED VEIN. CONCOMITANT DIMERCAPROL (BAL) OR THIOCTIC ACID DECREASED THE AMOUNT OF ARSENIC TRIOXIDE ABSORBED INTO THE BLOOD.
Arsenic trioxide alone & in combination with benzo(a)pyrene was studied in male Syrian golden hamsters given 15 weekly intratracheal instillations. The animals were divided into 4 groups: arsenic, benzo(a)pyrene, arsenic + benzo(a)pyrene, & controls. At each instillation about 3 mg/kg bw as arsenic &/or 6 mg/kg bw of benzo(a)pyrene was administered. All groups received a carrier dust (charcoal carbon), which increased the lung retention of arsenic, as well as sulfuric acid. Carcinomas of the larynx, trachea, bronchi, or lung were found in 3, 17, & 25 of 47, 40, & 54 animals examined in the arsenic, benzo(a)pyrene, & arsenic + benzo(a)pyrene groups. No respiratory tract carcinomas were found in 53 control animals. The incidence of pulmonary adenomas, papillomas, & adenomatoid lesions were markedly higher in the As group than in the control group (P<0.01).

Stability Shelf Life

IT IS STABLE IN AIR BUT SLOWLY OXIDIZED IN ACID MEDIA

Dates

Modify: 2023-08-15

Explore Compound Types